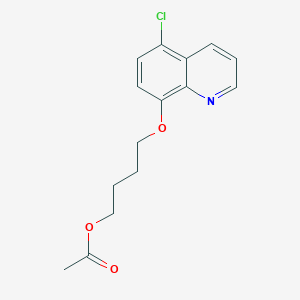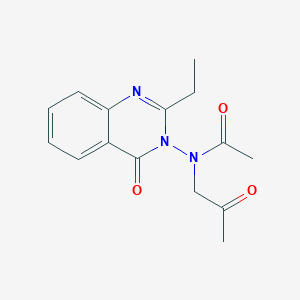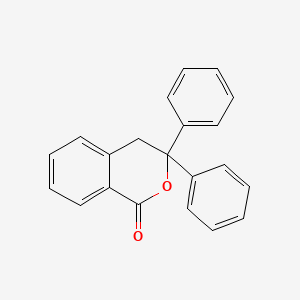![molecular formula C19H17NO2 B11836187 2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide CAS No. 62369-63-5](/img/structure/B11836187.png)
2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound features a naphthalene ring, which is a fused pair of benzene rings, attached to a phenoxyacetamide structure. The presence of the naphthalene moiety imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide typically involves the reaction of naphthalen-1-ylmethanol with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Naphthyl)acetamide: Similar structure but lacks the phenoxy group.
Phenoxyacetamide derivatives: Compounds with different substituents on the phenoxy group.
Uniqueness
2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide is unique due to the presence of both the naphthalene and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with molecular targets.
Propiedades
Número CAS |
62369-63-5 |
|---|---|
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-[2-(naphthalen-1-ylmethyl)phenoxy]acetamide |
InChI |
InChI=1S/C19H17NO2/c20-19(21)13-22-18-11-4-2-7-16(18)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12-13H2,(H2,20,21) |
Clave InChI |
VMBCIGQTVBXSNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)


![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)










